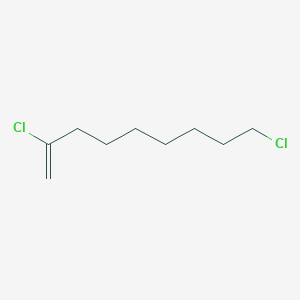
2,9-Dichloro-1-nonene
Vue d'ensemble
Description
2,9-Dichloro-1-nonene is an organic compound with the molecular formula C9H16Cl2 . It’s a member of the class of compounds known as alkenes.
Molecular Structure Analysis
The molecular structure of 2,9-Dichloro-1-nonene consists of a nine-carbon chain (nonene) with two chlorine atoms attached, specifically at the 2nd and 9th carbon . The exact structure can vary significantly based on the placement of the double bond, resulting in structural isomers .Applications De Recherche Scientifique
Lipid Peroxidation Products and Analysis
One area of research focuses on the products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE), which results from the oxidation of lipids containing polyunsaturated fatty acids. The study by Spickett (2013) highlights the significance of HNE in biochemistry, owing to its reactivity and cytotoxicity. HNE can form through several oxidative routes and has been linked to inflammatory situations like atherosclerotic lesions. This study underscores the importance of identifying and analyzing lipid peroxidation products for understanding cellular damage and disease mechanisms (Spickett, 2013).
Environmental Contamination and Remediation
Research on environmental contaminants and their remediation often involves the study of specific chemical compounds. For example, the study on the degradation of 1,2-dichloroethane by anodophilic microbial consortia by Pham et al. (2009) explores an innovative, eco-friendly approach for removing recalcitrant groundwater contaminants. This study demonstrates the potential of microbial fuel cells (MFCs) in degrading pollutants while generating electricity, indicating a dual benefit of contaminant removal and energy production (Pham et al., 2009).
Advanced Oxidation Processes for Chemical Degradation
The research by Liu et al. (2014) on the degradation of 1,2-dichloroethane (DCA) using advanced reduction processes (ARPs) showcases the effectiveness of these methods in breaking down harmful chemicals. The study highlights how various factors, such as pH and reagent dose, impact the kinetics of DCA degradation. Such research is crucial for developing efficient treatments for chemical contaminants in the environment (Liu et al., 2014).
Propriétés
IUPAC Name |
2,9-dichloronon-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2/c1-9(11)7-5-3-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSLDMVBPIVEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641083 | |
| Record name | 2,9-Dichloronon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dichloro-1-nonene | |
CAS RN |
485320-14-7 | |
| Record name | 2,9-Dichloronon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



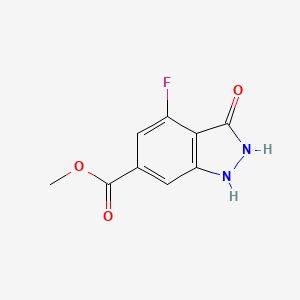
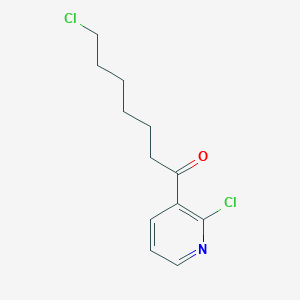
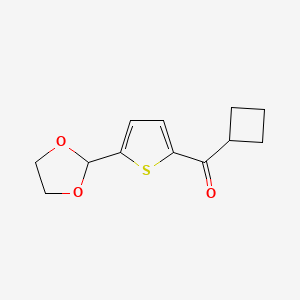

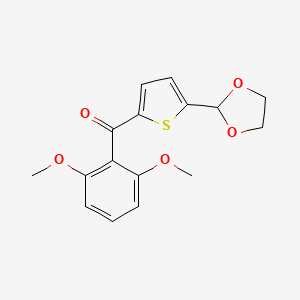

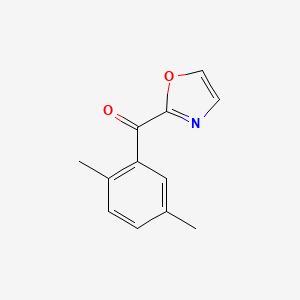
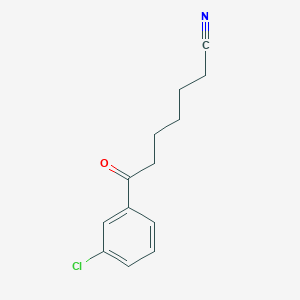
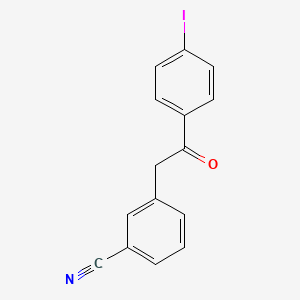
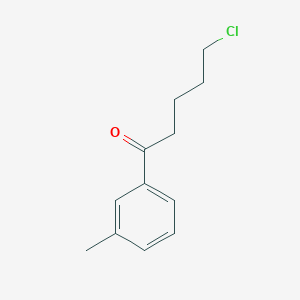


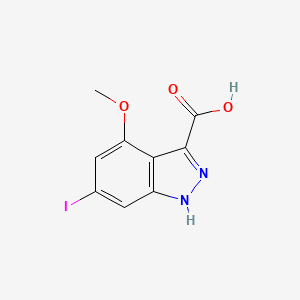
![[3-(Benzyloxy)-4-methylphenyl]methanol](/img/structure/B1614014.png)